molecular formula C11H11FN2O2S2 B7591215 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B7591215
M. Wt: 286.4 g/mol
InChI Key: ZAADOUWWIYZGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. This may be one reason why the compound has shown activity against cancer cells, as these cells often have abnormal growth and division patterns.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects in animal models, indicating that it may have potential for use in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for use in research. Additionally, the compound has shown promising activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it more difficult to optimize its activity and selectivity for specific targets.

Future Directions

There are several future directions for research on 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of interest is further investigation of the compound's mechanism of action, which may help to identify specific targets for drug development. Additionally, studies could be conducted to optimize the compound's activity and selectivity for specific targets, as well as to evaluate its potential for use in combination with other anticancer agents. Finally, studies could be conducted to investigate the compound's potential for use in other areas, such as pain and inflammation.

Synthesis Methods

The synthesis of 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide involves several steps. One common method involves the reaction of 3-fluoro-2-nitrotoluene with thioamide, followed by reduction and sulfonation to yield the final product. Other methods may also be used, depending on the specific application and desired properties of the compound.

Scientific Research Applications

3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is medicinal chemistry, where the compound has been investigated for its potential as a drug candidate. Studies have shown that the compound exhibits promising activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.

properties

IUPAC Name

3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S2/c1-8-9(12)4-3-5-10(8)18(15,16)14(2)11-13-6-7-17-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAADOUWWIYZGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N(C)C2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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